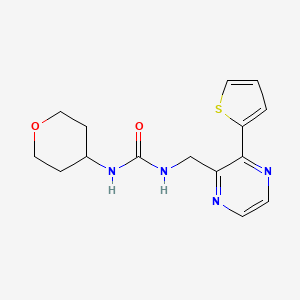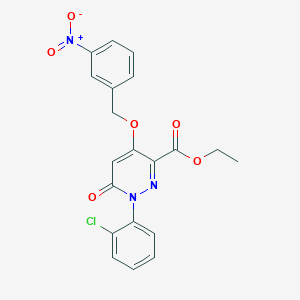![molecular formula C10H15ClN2O2 B2424409 Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride CAS No. 2413897-21-7](/img/structure/B2424409.png)
Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The closest compound I found is “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride”. It’s a solid substance with a molecular weight of 159.62 . It’s stored in dry conditions at room temperature .
Molecular Structure Analysis
The InChI code for “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride” is1S/C6H9N3.ClH/c1-9-6-4-7-2-5 (6)3-8-9;/h3,7H,2,4H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound “1-Methyl-1,4,5,6-tetrahydropyrrolo [3,4-c]pyrazole hydrochloride” is a solid substance . It’s stored in dry conditions at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research has demonstrated innovative synthesis techniques involving the compound of interest. For instance, a study presented an expedient phosphine-catalyzed [4 + 2] annulation process to synthesize highly functionalized tetrahydropyridines. This method showcases the utility of the compound in creating complex molecular structures with high regioselectivity and excellent yields, highlighting its significance in synthetic organic chemistry (Xue-Feng Zhu, J. Lan, & O. Kwon, 2003).
Mechanistic Insights and Applications
Further research elaborates on the mechanistic aspects and broader applications of similar compounds. A notable example involves the Lewis acid-promoted cascade reaction, which efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates from primary amine, 2-butynedioate, and propargylic alcohol. This process, highlighting a potential mechanism for the formation of 1,2-dihydropyridine skeletons, underscores the versatility of related compounds in synthesizing heterocyclic structures with potential applications in medicinal chemistry and material sciences (Guangwei Yin, Yuanxun Zhu, Ningning Wang, P. Lu, & Yanguang Wang, 2013).
Novel Compound Synthesis
Another study focused on an efficient synthesis route for 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-Substituted analogues, showcasing a methodology for synthesizing a variety of N6-substituted derivatives. This highlights the role of the compound in facilitating the development of new molecules with potential pharmacological properties (Maxim A. Nechayev, N. Gorobets, S. Kovalenko, & A. Tolmachev, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Pyrrolopyrazine derivatives, which are similar to the requested compound, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds could be potential targets for future research in drug discovery .
Eigenschaften
IUPAC Name |
methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2;/h5,11H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEWXYPTIACIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C=C1C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[benzyl(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B2424328.png)

![10-(4-ethylphenyl)-1-methyl-3-(4-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2424333.png)

![2-(4-(dimethylamino)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2424336.png)


![(11Z)-N-(3-chloro-4-fluorophenyl)-11-[(3-chloro-4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2424340.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,5-dimethylbenzamide](/img/structure/B2424342.png)
![2-(4-chlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2424346.png)

![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-C]pyrazole](/img/structure/B2424348.png)